2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE
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Overview
Description
2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a benzothiazole ring, a naphthyl group, and a phenylethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE typically involves the condensation of 2-hydroxy-1-naphthaldehyde with an appropriate amine to form a Schiff base . This Schiff base is then reacted with a benzothiazole derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- N-butyl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Uniqueness
2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H23N3O2S2 |
---|---|
Molecular Weight |
497.6g/mol |
IUPAC Name |
2-[[6-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C28H23N3O2S2/c32-25-13-10-20-8-4-5-9-22(20)23(25)17-30-21-11-12-24-26(16-21)35-28(31-24)34-18-27(33)29-15-14-19-6-2-1-3-7-19/h1-13,16-17,32H,14-15,18H2,(H,29,33) |
InChI Key |
WCINAEHPZFLLKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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